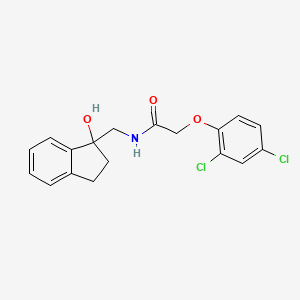

2-(2,4-dichlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dichlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,4-dichlorophenoxy group and an indene moiety, which are linked through an acetamide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide typically involves the following steps:

Preparation of 2,4-dichlorophenoxyacetic acid: This can be synthesized by the chlorination of phenoxyacetic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Formation of 2,4-dichlorophenoxyacetyl chloride: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

Reaction with 1-hydroxy-2,3-dihydro-1H-indene: The acyl chloride is reacted with 1-hydroxy-2,3-dihydro-1H-indene in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using the above-mentioned steps. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-dichlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of 2-(2,4-dichlorophenoxy)-N-((1-oxo-2,3-dihydro-1H-inden-1-yl)methyl)acetamide.

Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 2-(2,4-dichlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide is a derivative of acetamide with potential applications in various scientific fields. This article explores its applications, particularly in the realms of medicinal chemistry, agricultural science, and environmental studies.

Chemical Properties and Structure

This compound features a dichlorophenoxy group and an indene derivative, which contribute to its biological activity. The presence of the acetamide functional group enhances its solubility and bioavailability, making it a candidate for various applications.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of acetamide have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in tumor cells, suggesting a pathway for therapeutic development .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of acetamide derivatives. Compounds similar to this compound have been synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possess enhanced activity compared to traditional antibiotics, making them promising candidates for new antimicrobial agents .

Herbicidal Activity

The dichlorophenoxy moiety is known for its herbicidal properties. Compounds like this compound may be effective as selective herbicides in agricultural practices. Studies have shown that such compounds can inhibit the growth of specific weed species while being less harmful to crops .

Plant Growth Regulation

In addition to herbicidal effects, this compound may influence plant growth regulation. Research indicates that compounds with similar structures can modulate plant hormonal pathways, promoting growth or inhibiting unwanted development in certain contexts .

Degradation Studies

Understanding the environmental fate of this compound is crucial for assessing its safety and ecological impact. Studies on related compounds have demonstrated that they can degrade in soil and water environments through microbial action or photodegradation processes. This degradation is essential for evaluating the long-term effects of such chemicals on ecosystems .

Toxicity Assessments

Toxicological evaluations are necessary to determine the safety profile of this compound for both human health and environmental ecosystems. Research has indicated varying degrees of toxicity associated with acetamide derivatives, necessitating comprehensive assessments before widespread application .

Mecanismo De Acción

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating enzyme activity.

Interacting with receptors: Modulating receptor function.

Affecting cellular pathways: Influencing signal transduction pathways and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,4-dichlorophenoxy)acetamide: Lacks the indene moiety.

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide: Lacks the 2,4-dichlorophenoxy group.

2-(2,4-dichlorophenoxy)-N-methylacetamide: Lacks the hydroxyindene moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide is unique due to the presence of both the 2,4-dichlorophenoxy group and the indene moiety, which confer distinct chemical and biological properties

Actividad Biológica

Overview

2-(2,4-dichlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide is a synthetic organic compound belonging to the class of acetamides. Its unique structure features a 2,4-dichlorophenoxy group and an indene moiety linked through an acetamide functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide |

| CAS Number | 1396870-58-8 |

| Molecular Formula | C18H17Cl2NO3 |

| Molecular Weight | 366.2 g/mol |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Enzyme Interaction: The compound may inhibit or activate specific enzymes, influencing metabolic pathways crucial for cellular function.

Receptor Modulation: It has the potential to interact with receptors, thereby modulating their activity and affecting physiological responses.

Signal Transduction: The compound may influence signaling pathways that regulate gene expression, impacting cell growth and differentiation.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds in this class is notable. Similar compounds have been studied for their ability to reduce inflammation markers in vitro and in vivo. For example, studies on 2,4-D have demonstrated its capacity to decrease acetylcholinesterase activity in muscle tissues, which is linked to inflammatory responses . This suggests that this compound may also exhibit similar anti-inflammatory properties.

Synthesis and Evaluation

In a study focused on synthesizing various analogues of acetamides, several derivatives were evaluated for biological activity. The most potent compounds were found to inhibit specific enzymes involved in metabolic pathways related to inflammation and microbial resistance . This underscores the potential of this compound as a candidate for further development.

Comparative Analysis

A comparative analysis of similar compounds reveals that those containing the 2,4-dichlorophenoxy group often exhibit enhanced biological activities. For instance:

| Compound Name | Biological Activity |

|---|---|

| 2-(2,4-Dichlorophenoxy)acetamide | Moderate antimicrobial effects |

| N-(1-hydroxyindene)acetamide | Potential anti-inflammatory |

| 2-(2,4-Dichlorophenoxy)-N-methylacetamide | Lower activity than parent |

This table illustrates that while derivatives show varied activities, the presence of both the 2,4-dichlorophenoxy group and the indene moiety may confer unique advantages in biological efficacy.

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3/c19-13-5-6-16(15(20)9-13)24-10-17(22)21-11-18(23)8-7-12-3-1-2-4-14(12)18/h1-6,9,23H,7-8,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYYRVCMLYQVSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.